1-(5-chloro-2-methylphenyl)-4-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine
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Overview
Description
1-(5-Chloro-2-methylphenyl)-4-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that combines a chlorinated phenyl group, a methoxy-substituted phenyl group, and a pyrazolo[1,5-a]pyrazine moiety, all linked through a piperazine ring
Preparation Methods
The synthesis of 1-(5-chloro-2-methylphenyl)-4-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the piperazine ring: The piperazine ring can be introduced via nucleophilic substitution reactions.
Attachment of the chlorinated phenyl group: This step may involve the use of chlorinated benzene derivatives and appropriate coupling reagents.
Methoxy group introduction: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide.
Industrial production methods would likely optimize these steps for scalability, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(5-Chloro-2-methylphenyl)-4-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated phenyl ring, where the chlorine atom can be replaced by other nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
1-(5-Chloro-2-methylphenyl)-4-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancers.
Biological Research: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: Researchers use it to probe cellular pathways and mechanisms, helping to elucidate the roles of specific proteins and signaling molecules.
Industrial Applications: Its unique structure makes it a candidate for developing new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methylphenyl)-4-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may bind to these targets, modulating their activity and influencing cellular pathways. For example, it could inhibit or activate specific enzymes, leading to downstream effects on metabolic or signaling pathways. The exact mechanism would depend on the specific biological context and the target involved.
Comparison with Similar Compounds
1-(5-Chloro-2-methylphenyl)-4-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine can be compared with similar compounds such as:
This compound: This compound shares a similar core structure but may have different substituents, leading to variations in its chemical and biological properties.
3-(5-chloro-2-methylphenyl)-1-(2-hydroxyethyl)-1-methylurea: This compound has a different core structure but shares the chlorinated phenyl group, making it useful for comparative studies.
1-(5-chloro-2-methoxyphenyl)-3-(2-(N-ethylanilino)ethyl)urea: Another structurally related compound that can provide insights into the effects of different substituents on biological activity.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
IUPAC Name |
4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5O/c1-17-6-7-19(25)15-22(17)28-10-12-29(13-11-28)24-23-16-21(27-30(23)9-8-26-24)18-4-3-5-20(14-18)31-2/h3-9,14-16H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYXQQPQLDBPFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C3=NC=CN4C3=CC(=N4)C5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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